![molecular formula C20H15BrN2OS B5227956 2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5227956.png)
2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide
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Overview
Description
2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
Scientific Research Applications
2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. It has been reported to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and urease. Furthermore, it has been shown to possess antimicrobial, antifungal, and antitumor properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide involves the inhibition of various enzymes through the formation of covalent bonds with the active site of the enzyme. This leads to the disruption of the enzymatic activity, ultimately resulting in the inhibition of the biological process.
Biochemical and Physiological Effects:
2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of several microorganisms, including bacteria and fungi. Furthermore, it has been reported to possess anticancer properties by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide is its potent inhibitory activity against various enzymes, making it a valuable tool for studying enzyme kinetics and inhibition. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide. One of the areas of interest is its potential applications in drug discovery, particularly in the development of enzyme inhibitors for the treatment of various diseases. Furthermore, further studies are needed to explore the mechanism of action and the biochemical and physiological effects of this compound. Additionally, there is a need for the development of more efficient synthesis methods and purification techniques for this compound.
Conclusion:
In conclusion, 2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide is a valuable compound with a wide range of potential applications in various fields. Its potent inhibitory activity against various enzymes makes it a valuable tool for studying enzyme kinetics and inhibition. Further research is needed to explore its potential applications in drug discovery and to elucidate its mechanism of action and biochemical and physiological effects.
Synthesis Methods
The synthesis of 2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide involves the reaction of 2-bromo-N-(thiophen-2-yl)benzamide with 1,2-dihydro-5-acenaphthylenamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
properties
IUPAC Name |
2-bromo-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2OS/c21-16-7-2-1-5-14(16)19(24)23-20(25)22-17-11-10-13-9-8-12-4-3-6-15(17)18(12)13/h1-7,10-11H,8-9H2,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSOEOMGMDWJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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